
Tridecyl sulfate, monoethanolamine salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tridecyl sulfate, monoethanolamine salt: is a chemical compound that belongs to the class of surfactants. Surfactants are compounds that lower the surface tension between two substances, such as between a liquid and a gas or between a liquid and a solid. This particular compound is known for its excellent emulsifying, wetting, and dispersing properties, making it valuable in various industrial and commercial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tridecyl sulfate, monoethanolamine salt typically involves the reaction of tridecyl alcohol with sulfur trioxide to form tridecyl sulfate. This intermediate is then neutralized with monoethanolamine to produce the final product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where tridecyl alcohol is continuously fed and reacted with sulfur trioxide. The resulting tridecyl sulfate is then neutralized with monoethanolamine in a separate reactor. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions: Tridecyl sulfate, monoethanolamine salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonates, while reduction may produce alcohols. Substitution reactions can yield a variety of substituted derivatives.
科学研究应用
Chemistry: In chemistry, tridecyl sulfate, monoethanolamine salt is used as a surfactant in various reactions and processes. It helps in the formation of emulsions and dispersions, which are essential in many chemical syntheses and formulations.
Biology: In biological research, this compound is used to study the effects of surfactants on cell membranes and other biological structures. It is also employed in the preparation of biological samples for analysis.
Medicine: In medicine, this compound is used in the formulation of pharmaceutical products, such as creams and ointments. Its emulsifying properties help in the uniform distribution of active ingredients.
Industry: In industrial applications, this compound is used in the production of detergents, cleaners, and personal care products. Its ability to lower surface tension makes it effective in removing dirt and grease.
作用机制
The mechanism of action of tridecyl sulfate, monoethanolamine salt involves its interaction with the surface of substances. As a surfactant, it reduces the surface tension, allowing for better mixing and interaction between different phases. At the molecular level, it interacts with lipid molecules, disrupting their arrangement and leading to the formation of micelles. This property is particularly useful in cleaning and emulsifying applications.
相似化合物的比较
Sodium dodecyl sulfate: Another surfactant with similar properties but a shorter carbon chain.
Sodium tetradecyl sulfate: Similar in structure but with a longer carbon chain.
Polyoxyethylene tridecyl ether sulfate: A non-ionic surfactant with similar emulsifying properties.
Uniqueness: Tridecyl sulfate, monoethanolamine salt is unique due to its specific combination of tridecyl sulfate and monoethanolamine. This combination provides a balance of hydrophilic and hydrophobic properties, making it highly effective in various applications. Its ability to form stable emulsions and dispersions sets it apart from other surfactants.
属性
CAS 编号 |
73003-73-3 |
|---|---|
分子式 |
C15H35NO5S |
分子量 |
341.5 g/mol |
IUPAC 名称 |
2-aminoethanol;tridecyl hydrogen sulfate |
InChI |
InChI=1S/C13H28O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;3-1-2-4/h2-13H2,1H3,(H,14,15,16);4H,1-3H2 |
InChI 键 |
VXHSSOYVFYWQPZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


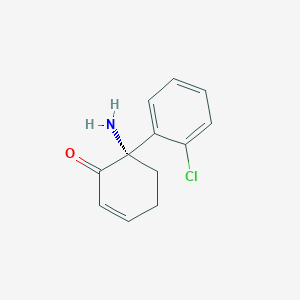
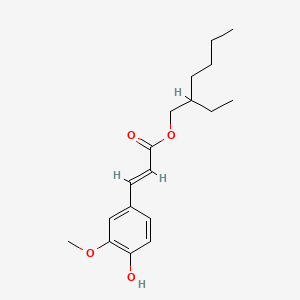
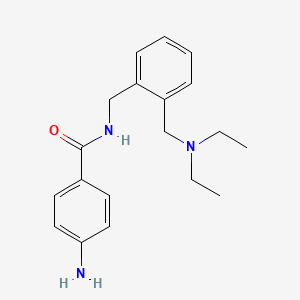
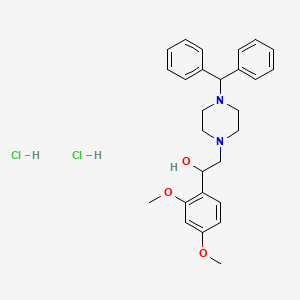
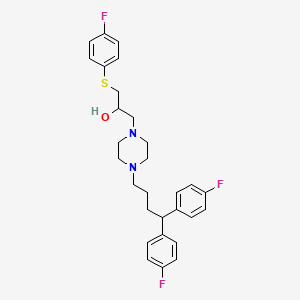
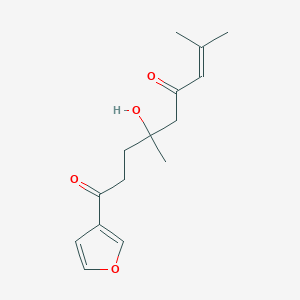
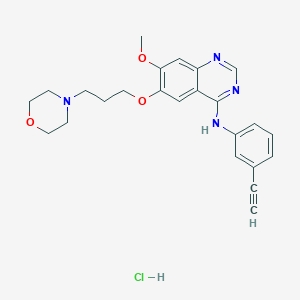

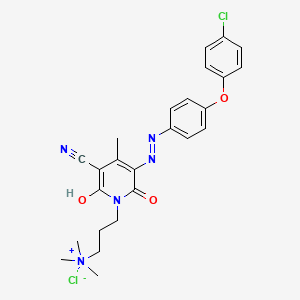

![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12777177.png)
